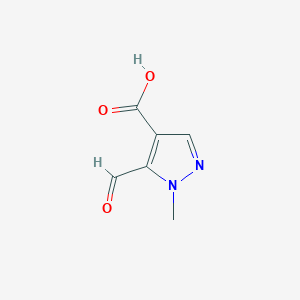
5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid” is an organic compound . It is a solid in physical form .
Molecular Structure Analysis
The molecular weight of “this compound” is 154.13 . The InChI code is 1S/C6H6N2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2-3H,1H3,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the available resources, pyrazoles in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 154.13 . The InChI code is 1S/C6H6N2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2-3H,1H3,(H,10,11) .科学的研究の応用
5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of novel materials, such as polymers, and has been used to study the structure and properties of various organic compounds. Additionally, it has been used in the development of new catalysts and has been used to study the mechanism of enzyme-catalyzed reactions.
作用機序
The mechanism of action of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is not completely understood. However, it is believed that the compound acts as a proton donor, providing a source of protons for the formation of new bonds. Additionally, it is believed that the compound can act as an electron acceptor, allowing electrons to be transferred between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as an antioxidant, providing protection against oxidative damage. Additionally, it has been suggested that this compound may have anti-inflammatory and anti-cancer activities.
実験室実験の利点と制限
The advantages of using 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments include its low cost, its availability in a variety of forms, and its low toxicity. Additionally, the compound is relatively stable and can be easily stored and handled. The main limitation of this compound is its reactivity, which can make it difficult to control the reaction conditions in laboratory experiments.
将来の方向性
The future directions for 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid research include the development of new synthetic pathways, the study of its mechanism of action, the exploration of its biochemical and physiological effects, and the development of new catalysts. Additionally, further research is needed to explore the potential applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
合成法
5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the direct reaction of formaldehyde with ethyl pyrazole-4-carboxylate, the reaction of ethyl pyrazole-4-carboxylate with formic acid, and the reaction of ethyl pyrazole-4-carboxylate with dimethylformamide. In the direct reaction of formaldehyde with ethyl pyrazole-4-carboxylate, the reaction is carried out in the presence of a base, such as sodium hydroxide, to produce this compound. In the reaction of ethyl pyrazole-4-carboxylate with formic acid, the reaction is carried out in the presence of a base, such as sodium hydroxide, to produce this compound. In the reaction of ethyl pyrazole-4-carboxylate with dimethylformamide, the reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to produce this compound.
特性
IUPAC Name |
5-formyl-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWELNTQUYLGXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368337-66-9 |
Source


|
| Record name | 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

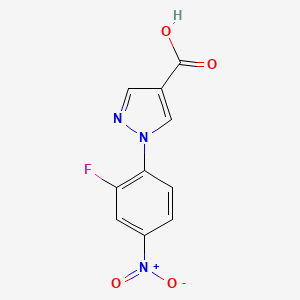
![3-amino-N-benzyl-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2616304.png)

![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2616308.png)
![4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2616309.png)
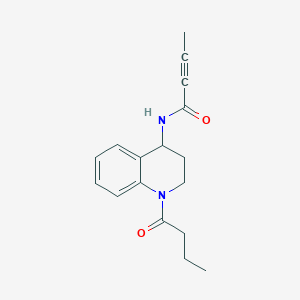
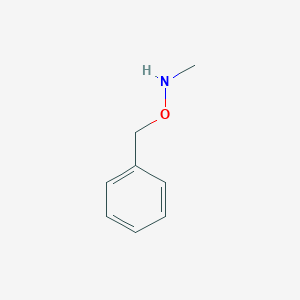
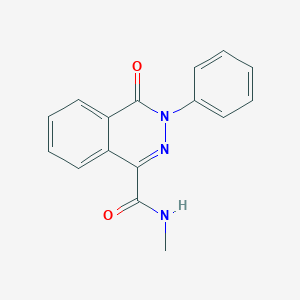
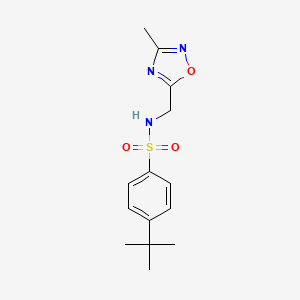
![(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2616319.png)
![5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2616320.png)
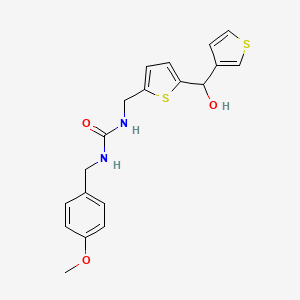
![1-[(E)-N-(benzenesulfonylmethyl)-C-phenylcarbonimidoyl]-3-phenylthiourea](/img/structure/B2616323.png)
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616326.png)